molecular formula C21H17N3O2 B259012 N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide

N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide

Cat. No. B259012
M. Wt: 343.4 g/mol
InChI Key: RFACCZZXGYJIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of benzoxazole derivatives and is known for its unique structure and properties.

Scientific Research Applications

N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential as a fluorescent probe for imaging purposes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in these processes. It also appears to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide can modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential as a fluorescent probe for imaging purposes. Future research could focus on optimizing its properties for this application. Additionally, further studies are needed to investigate its potential as a therapeutic agent for other diseases, such as cancer and inflammation.

Synthesis Methods

The synthesis of N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide involves the reaction of 6-methyl-2-aminobenzoxazole with 4-cyanopyridine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized to yield a high purity product and has been validated through various analytical techniques.

properties

Product Name

N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-13-3-6-18-19(11-13)26-21(24-18)17-12-16(5-4-14(17)2)23-20(25)15-7-9-22-10-8-15/h3-12H,1-2H3,(H,23,25)

InChI Key

RFACCZZXGYJIGS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=NC=C4)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=NC=C4)C

Origin of Product

United States

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